6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyrazine with a suitable pyrimidine precursor under acidic conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid
- 4-(Pyrazin-2-yl)pyrimidine-2-carboxylic acid
- 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid
Uniqueness
6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific arrangement of pyrazine and pyrimidine rings, which imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in certain biological assays compared to its analogs, making it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C9H6N4O2 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-pyrazin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-3-6(12-5-13-7)8-4-10-1-2-11-8/h1-5H,(H,14,15) |
InChI Key |
NFULWWWHSXEDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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